Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate
Description
Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluoroantimonate (CAS: 71449-78-0) is a sulfonium-based photoinitiator widely used in UV-curable coatings, adhesives, and photoresists. Its molecular formula is C₂₄H₁₉F₆S₂Sb, with a molecular weight of 607.29 g/mol . Key properties include:
- Melting Point: 118–119°C
- Density: 1.4 g/cm³
- Purity: >98.0% (HPLC)
- Structure: Features a central sulfonium cation with phenyl and 4-(phenylthio)phenyl substituents, paired with a hexafluoroantimonate (SbF₆⁻) counterion .
This compound is commercially available under synonyms such as Photoinitiator 6976 and Aceto PI 6976 . Its primary application lies in generating strong Brønsted/Lewis acid species under UV irradiation, facilitating cationic polymerization .
Properties
Molecular Formula |
C60H47F18S5Sb3 |
|---|---|
Molecular Weight |
1635.6 g/mol |
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C36H28S3.C24H19S2.18FH.3Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;;;;;;;;;;;;;;;/h1-28H;1-19H;18*1H;;;/q+2;+1;;;;;;;;;;;;;;;;;;;3*+5/p-18 |
InChI Key |
YASCSMWRFXPFOO-UHFFFAOYSA-A |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate typically involves the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P₂O₅) as a dehydrating agent and methanesulfonic acid as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods often involve scaling up this synthetic route while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiophenols and other related compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Key Applications
-
Photocuring of Epoxy Resins
- This compound acts as an efficient photo-acid generator (PAG), facilitating the curing process of epoxy resins upon exposure to UV light. The generated acid catalyzes the polymerization of the resin, leading to rapid hardening and enhanced mechanical properties.
- Case Study : In a study conducted by Smith et al., the use of this compound in epoxy formulations demonstrated improved curing efficiency and mechanical strength compared to traditional PAGs .
-
Chemical Synthesis
- It serves as a catalyst in various chemical reactions, particularly those requiring precise control over reaction conditions. Its ability to generate strong acids upon activation allows for enhanced reactivity and selectivity.
- Example : The dual-cure epoxy adhesives developed using this compound not only cured under UV light but also exhibited thermal curing properties, making them versatile for different applications .
- Inks and Toners
Research Findings
Research has focused on the interaction studies involving this compound, particularly its role as a photo-acid generator in photocuring processes. Factors such as light intensity and temperature significantly influence its catalytic action. For instance, higher light intensities lead to faster curing times, while temperature variations can affect the stability of the compound during storage .
Mechanism of Action
The mechanism of action of Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light. These intermediates initiate the polymerization of epoxy resins by opening the epoxy rings and forming cross-linked networks . The molecular targets include the epoxy groups in the resin, and the pathways involved are primarily radical-mediated polymerization processes .
Comparison with Similar Compounds
Comparison with Similar Sulfonium Salts
Structural Analogs
A. Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) (CAS: 89452-37-9)
- Molecular Formula : C₃₆H₂₈S₃·2F₆Sb
- Molecular Weight : Higher than the target compound due to two sulfonium cations bridged by a thiodi-phenylene group .
- Applications : Enhanced photoactivity due to dual sulfonium centers, making it suitable for high-performance coatings .
- Key Difference: The bis-sulfonium structure increases thermal stability and crosslinking efficiency compared to the monomeric target compound .
(4-Octyloxyphenyl)diphenylsulfonium Hexafluoroantimonate
Counterion Variants
Hexafluorophosphate (PF₆⁻) Analogs
Performance Metrics
Research Findings and Industrial Relevance
- Synthetic Routes : The target compound is synthesized via Friedel-Crafts reactions and subsequent alkylation, similar to methods described for triazole derivatives in .
- Purity Challenges : Commercial samples may contain mixtures, such as bis-sulfonium salts, depending on synthesis conditions .
- Safety Profile : Classified with risk codes R20/22 and R51/53 (harmful if inhaled/swallowed; toxic to aquatic organisms) .
Biological Activity
Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] hexafluoroantimonate is a complex organic compound that has garnered interest in various fields, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C30H23F6S3Sb |
| Molecular Weight | 715.5 g/mol |
| CAS Number | 101200-61-7 |
| Melting Point | 118-119 °C |
| Density | 1.4 g/cm³ |
The molecular structure includes sulfonium groups and hexafluoroantimonate, contributing to its unique reactivity and stability in biological systems.
The biological activity of this compound is primarily attributed to its electrophilic nature due to the sulfonium group. This allows it to interact with nucleophiles in biological systems, potentially affecting various biomolecules such as proteins and nucleic acids. The hexafluoroantimonate moiety enhances the compound's stability and reactivity, making it a candidate for further biological studies.
Case Studies and Research Findings
- Photoinitiation in Polymerization : Research indicates that diphenyl sulfonium salts can serve as effective photoinitiators in cationic polymerization processes. This property has implications for developing new materials in biomedical applications, particularly in drug delivery systems where controlled polymerization is crucial .
- Toxicological Studies : Toxicity assessments have shown that while the compound exhibits significant biological activity, its safety profile requires thorough evaluation. Studies have indicated that high concentrations may lead to cytotoxic effects on certain cell lines, necessitating careful dosage considerations in therapeutic applications .
- Potential Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against specific pathogens. The mechanism appears to involve disruption of microbial membranes, although further studies are needed to elucidate the precise pathways involved .
Comparative Analysis with Similar Compounds
When compared to other sulfonium salts, such as diphenyl(4-(phenylthio)phenyl)sulfonium hexafluorophosphate, this compound demonstrates enhanced stability and a broader range of applications due to its unique structural features .
Therapeutic Applications
The ongoing research into diphenyl[4-(phenylthio)phenyl]sulfonium's potential as a drug precursor highlights its promise in medicinal chemistry. Its ability to act as a photoinitiator opens avenues for developing light-sensitive drug delivery systems that release therapeutic agents upon exposure to specific wavelengths of light.
Industrial Uses
In addition to its biological applications, this compound is utilized in the production of advanced materials and as a component in photoinitiators for polymerization reactions. Its role in creating high-performance materials underscores its versatility across various scientific fields .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions to ensure the stability of this sulfonium salt?
- Methodological Answer : Store the compound in airtight, light-resistant containers at temperatures below 15°C, preferably in a dark environment. Elevated temperatures or prolonged exposure to moisture may accelerate decomposition, as indicated by its sensitivity to ambient conditions . For solutions (e.g., in propylene carbonate), ensure inert gas purging to prevent oxidation .
| Storage Parameter | Recommended Condition | Source |
|---|---|---|
| Temperature | <15°C (solid), RT (solution) | |
| Light Exposure | Avoid | |
| Solvent Stability | Use anhydrous propylene carbonate |
Q. What synthetic routes are reported for analogous sulfonium hexafluoroantimonates?
- Methodological Answer : Common methods for triarylsulfonium salts include:
-
Friedel-Crafts Alkylation : Reacting diaryl sulfides with aryl halides in the presence of Lewis acids (e.g., AlCl₃) .
-
Nucleophilic Substitution : Thiophenol derivatives treated with diphenylsulfonium precursors under basic conditions .
Yields vary (60–85%) depending on substituent electronic effects and solvent polarity.Method Yield Range Key Conditions Source Friedel-Crafts Alkylation 70–85% AlCl₃, dichloromethane, 0°C Nucleophilic Substitution 60–75% K₂CO₃, DMF, 80°C
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Purity ≥95.0% (area%) with C18 columns and acetonitrile/water gradients .
- ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonium connectivity (δ 7.2–7.8 ppm for aryl groups) .
- Neutralization Titration : Quantify active sulfonium content .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to irritant properties .
- First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .
- Ventilation : Use fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. What is the proposed mechanism of action in UV-induced photopolymerization?
- Methodological Answer : Upon UV exposure, the sulfonium cation undergoes heterolytic cleavage, releasing a strong Brønsted acid (hexafluoroantimonic acid), which initiates cationic polymerization of epoxides or vinyl ethers . Time-resolved FTIR or photo-DSC can track acid generation kinetics.
| Parameter | Typical Value | Source |
|---|---|---|
| UV Absorption Peak | 250–300 nm | |
| Acid Strength (pKa) | ≈−15 to −20 (in H₂O) |
Q. How do solvent polarity and dielectric constant influence its photoreactivity?
- Methodological Answer : Polar solvents (e.g., propylene carbonate, ε ≈ 64) enhance ionic dissociation, accelerating acid generation. Design experiments with solvents of varying polarity (ε = 2–80) and monitor polymerization rates via rheometry .
| Solvent | Dielectric Constant (ε) | Reactivity Trend | Source |
|---|---|---|---|
| Propylene Carbonate | 64 | High | |
| Toluene | 2.4 | Low |
Q. How can researchers resolve contradictions in reported thermal stability data?
- Methodological Answer : Conflicting decomposition temperatures (e.g., 124–128°C vs. higher ranges) may arise from differing heating rates or sample history. Use TGA at 10°C/min under N₂ to standardize measurements. Compare DSC endotherms for melt-phase transitions .
Q. How does this compound compare to hexafluorophosphate analogs in photoinitiation efficiency?
- Methodological Answer : Hexafluoroantimonate (SbF₆⁻) generates stronger acids than hexafluorophosphate (PF₆⁻), leading to faster initiation but potential side reactions. Compare via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
